Flumiclorac
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-4-fluorophenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO5/c17-10-5-11(18)12(6-13(10)24-7-14(20)21)19-15(22)8-3-1-2-4-9(8)16(19)23/h5-6H,1-4,7H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQIAHNFBAFBCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3F)Cl)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236453 | |
| Record name | Flumiclorac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87547-04-4 | |
| Record name | Flumiclorac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87547-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flumiclorac [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087547044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flumiclorac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, 2-[2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUMICLORAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA50E25M0I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Flumiclorac Herbicidal Action
Flumiclorac's primary mode of action is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), also known as Protox. herts.ac.ukresearchgate.netcambridge.org This enzyme is critical in the tetrapyrrole biosynthesis pathway, which is responsible for producing two vital compounds: chlorophylls (B1240455) (for photosynthesis) and hemes (for electron transfer chains). unl.edu
PPO catalyzes the oxidation of protoporphyrinogen IX (Protogen) into protoporphyrin IX (Proto IX). unl.educhimia.ch By inhibiting PPO, this compound causes its substrate, Protogen, to accumulate within the plant cell's plastids (like chloroplasts). cambridge.org This buildup leads to Protogen leaking from the plastids into the cytoplasm. scielo.br
Once in the cytoplasm, Protogen is rapidly oxidized to Proto IX, but this conversion occurs outside of the normal, controlled enzymatic pathway. unl.edu The resulting accumulation of Proto IX throughout the cell is highly toxic. Proto IX is a potent photosensitizing molecule, meaning that in the presence of light and oxygen, it generates highly reactive singlet oxygen (¹O₂). unl.eduscielo.brpressbooks.pub This singlet oxygen then initiates a cascade of destructive oxidation reactions, particularly lipid peroxidation, which attacks the unsaturated fatty acids in cell membranes. unl.edupressbooks.pub The plasma membrane and the tonoplast (the vacuolar membrane) are severely damaged, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, rapid cell death. unl.eduscielo.brpressbooks.pub This light-dependent destruction of cell membranes is the ultimate cause of the herbicidal effects observed. chimia.chcambridge.org
Symptomology Progression in Sensitive Plant Biotypes
The visual symptoms of Flumiclorac injury in sensitive plants are a direct result of the light-dependent cellular damage described above. The progression is typically rapid, with effects often visible within one to three days of application. pioneer.com
The primary symptoms include:
Water-Soaked Appearance and Necrosis : The initial sign of damage is often a water-soaked appearance on the leaves, which quickly progresses to necrosis (browning and tissue death). unl.eduumn.edu This is a direct consequence of the rapid destruction of cell membranes and subsequent cellular leakage. pioneer.com
Desiccation : Affected tissues rapidly dry out and wither. researchgate.netcambridge.org
Chlorosis and Bleaching : Yellowing (chlorosis) or whitening of the plant tissue occurs as chlorophyll (B73375) production is halted and existing chlorophyll is destroyed by the photodynamic damage. pressbooks.pubpressbooks.pub
Spotting or "Bronzing" : Treated leaves may exhibit reddish or brown spotting where the herbicide made contact. pioneer.comumn.edu
Studies have demonstrated these effects in various weed species. For instance, velvetleaf (Abutilon theophrasti) and redroot pigweed (Amaranthus retroflexus) are highly sensitive to this compound. researchgate.netcambridge.org When treated, these species show rapid desiccation and necrosis. researchgate.netcambridge.org Research comparing this compound's effects on several species showed that velvetleaf was highly sensitive, with post-emergence application causing a 96% reduction in dry weight. cambridge.org Redroot pigweed was also sensitive, showing a dry weight reduction of at least 90%. cambridge.org The symptoms are characteristic of cell membrane disruptors and are similar to those caused by other PPO-inhibiting herbicide families like diphenyl ethers. researchgate.netcambridge.org
Table 1: Sensitivity of Various Plant Species to this compound
| Plant Species | Common Name | Sensitivity to this compound | Observed Symptoms |
|---|---|---|---|
| Abutilon theophrasti | Velvetleaf | High cambridge.org | Rapid desiccation and necrosis, 96% dry weight reduction. cambridge.org |
| Amaranthus retroflexus | Redroot Pigweed | High cambridge.org | Rapid desiccation and necrosis, >90% dry weight reduction. cambridge.org |
| Brassica kaber | Wild Mustard | Tolerant cambridge.org | Only 53% dry weight reduction, attributed to enhanced herbicide metabolism. researchgate.netcambridge.org |
| Glycine (B1666218) max | Soybean | Tolerant cambridge.org | Tolerance attributed to decreased herbicide retention and increased metabolism. researchgate.netusp.br |
| Zea mays | Corn | Tolerant cambridge.org | Tolerance attributed to decreased retention and translocation, coupled with increased metabolism. researchgate.netusp.br |
Structure Activity Relationships in Ppo Inhibitors
This compound Uptake and Distribution in Plant Tissues
The absorption and subsequent movement of this compound within a plant are critical determinants of its herbicidal activity. Studies have shown that the uptake of this compound can vary significantly among different plant species. For instance, tolerant species like soybean (Glycine max) and corn (Zea mays) exhibit lower absorption and translocation of this compound compared to susceptible weed species. researchgate.netscielo.br This limited uptake and movement is a key factor in their tolerance. researchgate.net In contrast, susceptible species tend to absorb the herbicide more readily and distribute it throughout their tissues. The movement of this compound within the plant is generally limited, a characteristic of contact herbicides. herts.ac.uk Autoradiograph studies with soybean have shown minimal movement of the related herbicide acifluorfen (B165780) from the treated leaflet, suggesting a similar pattern for this compound. researchgate.net
Environmental factors can also influence the uptake of this compound. Increased air temperature can enhance the absorption of contact herbicides like this compound by increasing the fluidity of the plant cuticle and plasma membrane. researchgate.net Similarly, higher relative humidity can also increase the uptake and efficacy of some foliar-applied herbicides. researchgate.net
This compound Metabolism in Various Plant Species
The detoxification of this compound through metabolic processes is a primary mechanism of tolerance in resistant plant species. researchgate.netscielo.br Plants that can rapidly metabolize the herbicide into non-toxic compounds are better able to withstand its effects.
Metabolite Identification and Characterization
In plants, this compound pentyl is rapidly broken down into several polar metabolites. epa.gov The primary metabolic transformations involve the hydrolysis of the ester and imide linkages, as well as hydroxylation and reduction of the tetrahydrophthalimide part of the molecule. epa.gov Key metabolites that have been identified include those that can be converted to tetrahydrophthalic acid and compounds related to IMCA (2-chloro-4-fluoro-5-(3,4,5,6-tetrahydrophthalimido) phenoxyacetic acid) and AFCA. epa.gov Further metabolism and conjugation can lead to the incorporation of a significant portion of the applied herbicide into bound residues. epa.gov
Enzymatic Pathways Involved in this compound Biotransformation
The biotransformation of this compound in plants is facilitated by a suite of enzymes. While specific enzymes responsible for this compound metabolism are not extensively detailed in the provided search results, the types of reactions observed—hydrolysis, hydroxylation, and conjugation—are characteristic of enzymatic pathways common in xenobiotic detoxification in plants. These pathways often involve enzymes such as cytochrome P450 monooxygenases, glutathione (B108866) S-transferases, and glycosyltransferases. The process of biotransformation involves converting foreign chemical compounds into forms that are more water-soluble and can be more easily excreted or compartmentalized within the plant cell. longdom.org
Influence of Metabolism on Plant Tolerance and Selectivity
The rate of this compound metabolism is directly correlated with a plant's tolerance level. researchgate.net Tolerant species like corn and soybean exhibit enhanced metabolism of the herbicide, contributing significantly to their ability to withstand treatment. researchgate.netscielo.br For example, the tolerance of wild mustard (Brassica kaber) to this compound is attributed to its enhanced metabolism of the herbicide. cambridge.org In contrast, susceptible species metabolize this compound at a much slower rate, allowing the active compound to accumulate and cause cellular damage. usda.gov This differential metabolism is a cornerstone of the selectivity of this compound, enabling it to control susceptible weeds while leaving tolerant crops unharmed. researchgate.net
Differential Sensitivity Across Plant Taxa
Different plant species exhibit a wide range of sensitivity to this compound. This differential sensitivity is the basis for its use as a selective herbicide.
Determinants of Tolerance in Crop Species (e.g., Zea mays, Glycine (B1666218) max)
The tolerance of key crop species like corn (Zea mays) and soybean (Glycine max) to this compound is a multi-faceted phenomenon resulting from a combination of physiological and biochemical factors. researchgate.net
In corn , tolerance is primarily attributed to decreased herbicide retention on the leaves and increased metabolism. researchgate.netscielo.br The physical characteristics of the corn leaf surface may play a role in reducing the amount of herbicide that adheres to it. This, coupled with the rapid detoxification of the this compound that is absorbed, prevents the accumulation of the herbicide to toxic levels. researchgate.net
For soybean , tolerance is a result of decreased herbicide retention and increased metabolism. researchgate.net Similar to corn, a lower amount of the herbicide is initially taken up by the plant. The absorbed this compound is then efficiently metabolized, preventing injury. researchgate.netscielo.br
The following table summarizes the key determinants of this compound tolerance in corn and soybean based on research findings:
| Crop Species | Determinants of Tolerance | Research Findings |
| Zea mays (Corn) | Decreased herbicide retention, Increased metabolism | Contributed to tolerance of this compound. researchgate.netscielo.br |
| Glycine max (Soybean) | Decreased herbicide retention, Increased metabolism | Provided tolerance to this compound. researchgate.netscielo.br |
Sensitivity in Broadleaf Weeds and Selected Grassy Weeds
This compound is particularly effective against a range of broadleaf weeds, though sensitivity can vary significantly among different species. bioone.orgheartlandturf.com Grassy weeds, on the other hand, are generally more tolerant. heartlandturf.comlawnlove.com
Research has demonstrated that weeds such as velvetleaf (Abutilon theophrasti), common lambsquarters (Chenopodium album), redroot pigweed (Amaranthus retroflexus), common ragweed (Ambrosia artemisiifolia), common cocklebur (Xanthium strumarium), and eastern black nightshade (Solanum ptychanthum) are susceptible to this compound. bioone.orgresearchgate.net For instance, greenhouse studies have quantified the varying levels of sensitivity among these broadleaf species. researchgate.net One study found that velvetleaf was exceptionally sensitive, while wild mustard (Brassica kaber) showed considerable tolerance to this compound. researchgate.netresearchgate.net Specifically, Amaranthus retroflexus was found to be more sensitive to this compound compared to another PPO inhibitor, CGA-248757, while Brassica kaber was tolerant of this compound but sensitive to CGA-248757. researchgate.net
The differential sensitivity is attributed to several physiological factors. Tolerant species may exhibit enhanced metabolism of the herbicide. For example, the tolerance of wild mustard to this compound is linked to its ability to rapidly metabolize the compound. researchgate.net In contrast, susceptible species may have lower rates of herbicide detoxification. researchgate.net
While primarily a broadleaf herbicide, this compound does have some activity on certain grassy weeds, although this is generally limited. ucanr.edu The structural and physiological differences between broadleaf (dicot) and grassy (monocot) weeds, such as leaf orientation, cuticle composition, and metabolic pathways, contribute to this selectivity. heartlandturf.comlawnlove.com
Table 1: Greenhouse Study on Broadleaf Weed Sensitivity to this compound This interactive table summarizes the amount of this compound required to reduce the shoot weight of various weed species by 50% (GR50), based on greenhouse research findings. researchgate.net
| Weed Species | Common Name | GR₅₀ (g/ha) |
| Abutilon theophrasti | Velvetleaf | 0.7 |
| Chenopodium album | Common Lambsquarters | 3.0 |
| Amaranthus retroflexus | Redroot Pigweed | 2.4 |
| Ambrosia artemisiifolia | Common Ragweed | 3.3 |
| Xanthium strumarium | Common Cocklebur | 3.0 |
| Solanum ptychanthum | Eastern Black Nightshade | 3.4 |
| Brassica kaber | Wild Mustard | 74.1 |
Phytotoxicity Induction and Manifestation
The phytotoxic effects of this compound are initiated by its inhibition of the PPO enzyme, leading to a cascade of damaging events within the plant cells. The accumulation of protoporphyrin IX acts as a potent photosensitizer, which, in the presence of light, generates highly reactive oxygen species (ROS). These ROS, including singlet oxygen, cause rapid peroxidation of lipids in cell membranes, leading to loss of membrane integrity, electrolyte leakage, and ultimately, cell death. ucanr.edu
The expression of this compound's phytotoxicity is significantly influenced by environmental conditions, particularly light and temperature. scielo.brhh-ra.org
Light: Light is essential for the herbicidal activity of this compound. researchgate.net The phytotoxic process is light-dependent because the accumulated protoporphyrin IX requires light energy to generate reactive oxygen species. Studies have shown a direct correlation between light intensity and the efficacy of this compound. For example, the control of Chenopodium album and Amaranthus retroflexus was substantially greater at a high light intensity (1,000 µmol m⁻² s⁻¹) compared to a very low light intensity (4 µmol m⁻² s⁻¹). scielo.br
Temperature: Higher temperatures generally enhance the phytotoxicity of this compound. scielo.br Increased temperatures can lead to changes in the plant's cuticle, such as reduced viscosity of cuticular waxes, which facilitates greater herbicide absorption. hh-ra.org Research has demonstrated that the effectiveness of this compound in controlling weeds like Chenopodium album and Amaranthus retroflexus increased as the temperature rose from 10°C to 40°C. scielo.br
Relative Humidity and Dew: High relative humidity and the presence of dew can also increase this compound efficacy. uni-lj.siresearchgate.net These conditions keep the leaf surface wet for a longer period, which can enhance herbicide absorption. uni-lj.si
Table 2: Influence of Environmental Factors on this compound Efficacy This table outlines the impact of key environmental factors on the phytotoxic activity of this compound based on research findings. scielo.brhh-ra.orgresearchgate.net
| Environmental Factor | Effect on Phytotoxicity | Mechanism of Influence |
| Light Intensity | Increased | Essential for the activation of protoporphyrin IX to produce reactive oxygen species. scielo.br |
| Temperature | Increased | Enhances herbicide diffusion through the leaf cuticle. scielo.brhh-ra.org |
| Relative Humidity | Increased | Promotes cuticle hydration, increasing permeability to the herbicide. uni-lj.siresearchgate.net |
The cellular damage caused by this compound manifests as distinct morphological and histological changes in susceptible plants.
Morphological Alterations: The first visible symptoms of this compound injury typically appear within hours of application, especially under sunny conditions. ucanr.edu These symptoms include the appearance of water-soaked lesions on the foliage, which rapidly progress to chlorosis (yellowing) and then necrosis (browning or tissue death). ucanr.edupurdue.edu Affected leaves may also exhibit desiccation, veinal necrosis, and deformation. researchgate.net In some cases, drift injury can appear as speckling on the leaf tissue. ucanr.edu Sub-lethal doses may result in stunted growth and other developmental abnormalities. mdpi.com
Histological Alterations: At the cellular level, the primary effect of this compound is the destruction of cell membranes. herts.ac.ukpurdue.edu Microscopic examination reveals cellular collapse and the disintegration of organelles. ucanr.edu The rapid leakage of cellular contents due to membrane damage is a hallmark of PPO-inhibiting herbicides. researchgate.net Histological analysis of affected tissues would show disorganized cell structure, particularly in the epidermis and mesophyll layers of the leaves, consistent with widespread cell death. njap.org.ng The damage is typically localized to the areas of herbicide contact due to the limited translocation of this compound within the plant. k-state.edu
Degradation Pathways in Environmental Compartments
This compound is known to be non-persistent in both soil and aquatic environments, primarily due to its susceptibility to degradation through hydrolysis and photolysis. herts.ac.ukherts.ac.uk The parent compound, this compound pentyl, rapidly breaks down into several degradates. epa.gov
Hydrolysis Kinetics and Products in Aquatic Systems
In aquatic environments, this compound pentyl undergoes rapid hydrolysis, a chemical process where water molecules break down the compound. epa.govregulations.gov The rate of hydrolysis is significantly influenced by the pH of the water. amazonaws.com For instance, at a pH of 7, the hydrolysis half-life—the time it takes for half of the compound to degrade—is reported to be between 19 and 26 hours. amazonaws.com At a more acidic pH of 5, the degradation slows, with a half-life ranging from 3.4 to 5.2 days. amazonaws.com
The primary product of this hydrolysis is this compound acid, also known as IMCA (2-chloro-4-fluoro-5-(3,4,5,6-tetrahydrophthalimido) phenoxyacetic acid). regulations.govepa.gov This major degradate is structurally similar to the parent compound and is considered to be of toxicological concern. regulations.gov Further hydrolysis can lead to the opening of the phenyl ring, resulting in polar compounds, and the formation of THPA (tetrahydrophthalic acid). amazonaws.com
| pH | Hydrolysis Half-Life | Key Degradation Products |
| 5 | 3.4 - 5.2 days amazonaws.com | This compound acid (IMCA) regulations.govepa.gov, THPA amazonaws.com |
| 7 | 19 - 26 hours amazonaws.com | This compound acid (IMCA) regulations.govepa.gov, Polar compounds amazonaws.com |
| 9 | 15 - 20 minutes* | Not specified for this compound, data for Flumioxazin ufl.edu |
*Data for Flumioxazin, a related PPO-inhibiting herbicide, is included for comparative context as specific data for this compound at pH 9 was not available in the search results.
Photolysis Mechanisms and Degradates
Photolysis, or degradation by light, is another significant pathway for the breakdown of this compound and its degradates, particularly in aquatic environments. epa.gov While parent this compound pentyl is susceptible to photolysis, its degradates appear to be even more so when in solution. epa.gov This rapid photodegradation means they are unlikely to persist for more than a few days in water. epa.gov At a pH of 5 and a temperature of 25°C, the photolytic degradation half-life (DT50) is between 21 and 26 hours. amazonaws.com The major degradates from photolysis include polar compounds, likely resulting from the opening of the phenyl ring, and THPA. amazonaws.com
Microbial Degradation in Soil and Water Matrices
Microbial degradation, the breakdown of substances by microorganisms like bacteria and fungi, is a key process in the dissipation of many herbicides from soil and water. msu.educitrusindustry.netagronomyjournals.com While this compound is noted to be non-persistent in soil, the specific role of microbial degradation in its breakdown is part of a broader metabolic process. herts.ac.uk In aerobic soil metabolism studies, IMCA was identified as the major, though non-persistent, degradate. epa.gov The metabolism of this compound pentyl is qualitatively similar across different matrices, including soil, water, plants, and animals, with the major metabolites and degradates being consistent across these systems. epa.gov The activity of soil microbes, and thus the rate of degradation, is influenced by factors such as soil moisture, temperature, and pH. citrusindustry.netagronomyjournals.com
Environmental Persistence and Dissipation Rates
The persistence of this compound in the environment is generally low, with rapid degradation observed in both soil and aquatic systems. herts.ac.ukherts.ac.uk However, the specific rate of dissipation can vary based on environmental factors.
Soil Half-Life Variability Based on Edaphic Factors (e.g., pH, Organic Matter, Moisture)
The half-life of this compound in soil is relatively short, though it can be influenced by edaphic factors, which are the physical, chemical, and biological properties of the soil. usda.govresearchgate.net The typical aerobic soil half-life (DT₅₀) for this compound pentyl is reported to be around 2.5 days under laboratory conditions and approximately 10 days in the field. herts.ac.uk However, another source provides a longer aerobic soil half-life of 98.7 days used for modeling purposes. epa.gov Factors such as soil pH, organic matter content, and moisture levels can significantly impact herbicide persistence. usda.govscielo.brresearchgate.net For instance, the degradation of some herbicides is inversely related to pH, with slower degradation in more alkaline soils. usda.gov Soil moisture and temperature also play a crucial role, with degradation rates generally increasing with higher moisture and temperature due to increased microbial activity. citrusindustry.netusda.gov
| Condition | Half-Life (DT₅₀) | Source |
| Typical Lab (Aerobic) | 2.5 days herts.ac.uk | herts.ac.uk |
| Field | 10 days herts.ac.uk | herts.ac.uk |
| Aerobic Soil (for modeling) | 98.7 days epa.gov | epa.gov |
Aquatic Half-Life in Various Water Bodies
In aquatic environments, this compound pentyl and its degradates are not persistent. epa.govregulations.gov The rapid rates of hydrolysis and photolysis contribute to a short aquatic half-life. epa.gov While specific half-life data for various types of water bodies (e.g., rivers, lakes, groundwater) were not detailed in the search results, the information on hydrolysis kinetics indicates a rapid breakdown. For example, the hydrolysis half-life is less than a day at a neutral pH. amazonaws.com Although major degradates like IMCA can be mobile, their instability and susceptibility to photolysis greatly reduce the likelihood of them moving into groundwater. epa.govepa.gov
Mobility and Distribution in Agroecosystems
The movement and final location of this compound and its byproducts within agricultural landscapes are determined by a complex interplay of the chemical's inherent properties and various environmental factors. awsjournal.org The mobility of a pesticide refers to its potential to move within the environment, a key aspect of which is its solubility in water, its tendency to adhere to soil particles (sorption), and its volatility. fao.org These characteristics, combined with soil type, climate, and farming practices, dictate whether this compound is likely to remain in the target area, move into water bodies, or leach into groundwater.
Leaching Potential to Groundwater
The potential for a pesticide to leach through the soil profile and contaminate groundwater is a significant environmental concern. oregonstate.edu This potential is largely governed by the pesticide's persistence, measured by its half-life (DT50), and its tendency to bind to soil particles, quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). fao.orgorst.edu Pesticides with a long half-life and low Koc value are generally more likely to leach. orst.edu
This compound, typically used in its pentyl ester form (this compound-pentyl), is characterized as being mobile. herts.ac.ukherts.ac.uk However, it is not generally expected to leach into groundwater. herts.ac.ukherts.ac.uk This is primarily because it degrades relatively quickly in both soil and water through processes like hydrolysis and photolysis. herts.ac.ukherts.ac.uk Although the major degradation products are considered mobile, their instability significantly reduces the probability of them moving into groundwater. epa.gov
Table 1: Physicochemical Properties of this compound-Pentyl Influencing Leaching Potential
| Property | Value/Description | Implication for Leaching |
| Water Solubility | Low | Reduced potential for movement with soil water. |
| Soil Sorption (Koc) | Mobile | Indicates a tendency to move through the soil profile rather than binding to soil particles. herts.ac.ukherts.ac.uk |
| Persistence (Half-life) | Non-persistent in soil and aquatic systems | Rapid degradation reduces the amount of substance available to leach over time. herts.ac.ukherts.ac.uk |
| Primary Degradate (IMCA) | Mobile in soil | The main breakdown product also has the potential for movement. regulations.gov |
This table is based on qualitative descriptions from the search results. Specific numerical values for Koc and half-life were not consistently available.
Runoff and Lateral Movement in Surface Waters
The movement of pesticides from treated fields into adjacent surface water bodies via runoff is a primary pathway of non-point source pollution. researchgate.net Factors influencing runoff include the pesticide's properties, soil type, topography, weather conditions (particularly rainfall intensity and timing after application), and agricultural practices. nih.gov
This compound-pentyl and its degradates have a potential for runoff. regulations.gov Specifically, the primary degradate, 2-chloro-4-fluoro-5-(3,4,5,6-tetrahydrophthalimido) phenoxyacetic acid (IMCA), is expected to be mobile in soil and thus susceptible to runoff. regulations.gov The risk to aquatic ecosystems is a key consideration, as this compound-pentyl is known to be toxic to some aquatic organisms. regulations.govepa.gov
Research indicates that the timing of rainfall after herbicide application is a critical factor in determining the extent of runoff. nih.gov Vegetative filter strips (VFS) can be an effective measure to reduce pesticide transport in surface runoff by enhancing infiltration and sediment deposition. iastate.edu However, the effectiveness of VFS can be influenced by factors such as the ratio of the contributing runoff area to the VFS area. iastate.edu
Table 2: Factors Influencing this compound Runoff Potential
| Factor | Influence on Runoff | Research Findings |
| Mobility of this compound and Degradates | High | The mobile nature of this compound-pentyl and its degradate IMCA increases the likelihood of transport with surface water. herts.ac.ukherts.ac.ukregulations.gov |
| Rainfall Events | High | Post-application rainfall is a major driver of pesticide runoff into surface waters. nih.gov |
| Soil Properties | Moderate to High | Soil type and structure affect water infiltration rates and, consequently, the volume of runoff. nih.gov |
| Topography | High | Steeper slopes increase the velocity and volume of runoff, leading to greater pesticide transport. frontiersin.org |
| Vegetative Cover | Low to Moderate | Vegetative filter strips can mitigate runoff by slowing water flow and trapping sediment-bound pesticides. iastate.edu |
Herbicide Resistance to Flumiclorac in Weed Populations
Mechanisms of Flumiclorac Resistance
Target-Site Resistance (TSR)
Target-site resistance is a primary mechanism through which weeds develop resistance to herbicides. nih.gov This form of resistance arises from genetic mutations that alter the structure of the target enzyme, in this case, the protoporphyrinogen (B1215707) oxidase (PPO) enzyme. nih.govgoogle.com These alterations prevent the herbicide from effectively binding to the enzyme, thereby rendering the plant resistant to its effects. msuextension.org
Research has identified specific genetic modifications in the PPO enzyme that confer resistance to PPO-inhibiting herbicides like this compound. While alterations in the herbicide's target protein are a common resistance mechanism, a notable finding in Amaranthus tuberculatus (common waterhemp) was a codon deletion in the gene encoding for PPO, rather than the more typical amino acid substitution. google.com This deletion in the PPX2L gene, which encodes for both plastidic and mitochondrial PPO isoforms, was found to confer resistance. google.com
Other identified mutations conferring resistance to PPO inhibitors include various amino acid substitutions. For instance, a glycine (B1666218) deletion at position 210 (ΔG210) or an arginine substitution at position 128 are known to provide resistance to many PPO-inhibiting herbicides. researchgate.net More recently, a substitution from glycine to alanine (B10760859) at position 399 has been found to confer broad resistance to PPO inhibitors. mdpi.com While these mutations have been identified in the context of PPO inhibitors generally, their specific role in this compound resistance continues to be an area of investigation.
Table 1: Examples of Genetic Modifications in the PPO Enzyme Conferring Resistance to PPO-Inhibiting Herbicides
| Weed Species | Type of Modification | Amino Acid Change | Reference |
| Amaranthus tuberculatus | Codon Deletion | Deletion in PPX2L gene | google.com |
| Amaranthus spp. | Glycine Deletion | ΔG210 | researchgate.net |
| Amaranthus tuberculatus, Amaranthus palmeri | Arginine Substitution | R128G | researchgate.netmdpi.com |
| Amaranthus palmeri | Glycine to Alanine Substitution | G399A | mdpi.com |
| Ambrosia artemisiifolia | Arginine Substitution | R98 | mdpi.com |
| Eleusine indica | Alanine to Threonine Substitution | A212T in PPO1 | mdpi.com |
Evolution and Spread of this compound Resistance
The development of herbicide resistance in weed populations is a process of evolutionary selection. Within a given weed population, there exists natural genetic variation, with a very small number of individual plants, or biotypes, potentially carrying genes that confer resistance to a particular herbicide, even before it is first applied. msuextension.orgufl.edu
The primary driver for the evolution of herbicide resistance is selection pressure. fao.orgmontana.edu When an herbicide like this compound is used repeatedly, it effectively controls the susceptible individuals in a weed population. However, any naturally occurring resistant biotypes survive, reproduce, and pass on their resistance traits to the next generation. msuextension.orgufl.edu Over time, with continued use of the same herbicide or others with the same mode of action, the proportion of resistant individuals within the population increases until the herbicide is no longer effective. ufl.edufao.orgresearchgate.net
The initial frequency of resistant biotypes in a population is typically very low, perhaps one in a million or even rarer. msuextension.orgunl.edu Factors that increase selection pressure, and thus accelerate the evolution of resistance, include:
High frequency of use: Applying the same herbicide or herbicides with the same mode of action multiple times in a season or over consecutive years. fao.orgumn.edu
High efficacy: Highly effective herbicides that kill a very large proportion of the susceptible population leave little competition for the surviving resistant individuals. fao.orgmontana.edu
Monoculture systems: Farming systems that involve growing the same crop and using the same weed management practices year after year intensify selection pressure. fao.org
Resistance to this compound has been documented in multiple weed species, often as part of a cross-resistance profile to other PPO-inhibiting herbicides.
In Brazil, a biotype of wild poinsettia (Euphorbia heterophylla) that was already resistant to ALS inhibitors was also found to be resistant to multiple PPO inhibitors. weedscience.org A study confirmed a resistance factor (RF) of 4.9 to this compound in a Euphorbia heterophylla population from Vitorino, Brazil. scite.ai This means the resistant population required 4.9 times more this compound to achieve the same level of control as the susceptible population.
While direct, high-level resistance to this compound in Palmer amaranth (B1665344) (Amaranthus palmeri) is not as widely documented as for other PPO inhibitors like fomesafen, there is evidence of reduced sensitivity. For instance, post-emergence applications of this compound failed to effectively control A. palmeri plants at the 6 to 8 leaf stage in populations from Brazil that were resistant to glyphosate (B1671968) and ALS-inhibitors. scielo.br In the United States, a population of waterhemp (Amaranthus tuberculatus), a close relative of Palmer amaranth, that was known to be resistant to other PPO inhibitors, exhibited a 2.9-fold resistance to This compound-pentyl (B166167) when compared to a susceptible population. nih.gov
Interactive Data Table: Documented Resistance to this compound in Weed Species
| Weed Species | Common Name | Location | Herbicide | Resistance Factor (RF) |
| Euphorbia heterophylla | Wild Poinsettia | Brazil | This compound | 4.9 |
| Amaranthus tuberculatus | Waterhemp | USA | This compound-pentyl | 2.9 |
| Amaranthus palmeri | Palmer Amaranth | Brazil | This compound | Ineffective control at 6-8 leaf stage |
Resistance Factor (RF) is the ratio of the herbicide dose required to cause 50% growth reduction in the resistant population compared to the susceptible population.
Selection Pressure and Frequency of Resistant Biotypes
Molecular and Biochemical Characterization of Resistance
Understanding the mechanisms of resistance at the molecular and biochemical level is crucial for developing effective management strategies and for diagnosing resistance in the field. Resistance to PPO inhibitors like this compound can occur through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). msuextension.org
Target-site resistance (TSR) typically involves mutations in the gene that codes for the herbicide's target enzyme. For this compound, the target is the PPO enzyme, which is encoded by the PPX2 gene in weeds like Amaranthus species. mdpi.comcore.ac.uk Specific mutations, or changes in the DNA sequence of this gene, can alter the structure of the PPO enzyme so that the herbicide can no longer bind to it effectively, rendering the plant resistant.
Several mutations in the PPX2 gene have been identified as genetic markers for resistance to PPO-inhibiting herbicides. A key marker is a codon deletion that results in the loss of a glycine amino acid at position 210 (ΔG210). core.ac.ukscirp.org Plants with this ΔG210 mutation have been shown to exhibit reduced sensitivity to a range of PPO inhibitors, including this compound. google.com Other mutations, such as an arginine-to-glycine (R128G) or arginine-to-methionine (R128M) substitution, have also been identified in PPO-resistant Palmer amaranth. nih.govtennessee.edu These genetic markers can be detected using molecular techniques like quantitative PCR (qPCR) and DNA sequencing, allowing for the rapid diagnosis of target-site resistance in weed populations. mdpi.comscirp.org
Interactive Data Table: Genetic Markers for Target-Site Resistance to PPO Inhibitors
| Gene | Mutation | Amino Acid Change | Associated Weed Species |
| PPX2 | ΔG210 | Glycine deletion at position 210 | Amaranthus tuberculatus, Amaranthus palmeri |
| PPX2 | R128G | Arginine to Glycine at position 128 | Amaranthus palmeri |
| PPX2 | R128M | Arginine to Methionine at position 128 | Amaranthus palmeri |
Non-target-site resistance (NTSR) involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. The most common form of NTSR is enhanced metabolism, where the resistant plant can rapidly detoxify the herbicide into non-toxic compounds using enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). msuextension.orgcambridge.orgresearchgate.net
Enzyme activity assays are biochemical tests used to detect this type of resistance. antibodiesinc.comnih.gov These assays can measure the activity of specific detoxification enzymes in the presence of the herbicide. For example, researchers can extract enzymes from both resistant and susceptible plants and compare their ability to break down the herbicide in vitro. plos.org
Other biochemical assays can characterize resistance by measuring the physiological effects of the herbicide.
Electrolyte Leakage Assay: PPO inhibitors cause rapid cell membrane destruction, leading to the leakage of electrolytes. By incubating leaf discs in a solution containing this compound and measuring the electrical conductivity of the solution over time, researchers can quantify the extent of membrane damage. scielo.br Resistant plants will show significantly less electrolyte leakage compared to susceptible plants. scielo.br
Antioxidant Enzyme Assays: The oxidative stress caused by PPO inhibitors can induce a response from antioxidant enzymes. Studies on PPO-resistant Euphorbia heterophylla found that resistant biotypes had higher constitutive and induced activities of enzymes like superoxide (B77818) dismutase (SOD) and peroxidase (POD), which help the plant cope with the reactive oxygen species generated by the herbicide's action. scite.ai
Genetic Markers for Resistance Alleles
Resistance Management Strategies
To combat the evolution and spread of this compound resistance, an integrated weed management (IWM) approach is necessary. Relying on a single tactic is unsustainable. bayer.usmsstate.edu The goal of resistance management is to reduce the selection pressure for resistant weeds. montana.edu
Key strategies include:
Rotation of Herbicide Modes of Action: Avoid using this compound or other Group 14 herbicides repeatedly in the same field. Rotate to herbicides with different modes of action (e.g., Group 2, 5, 9, or 27) in subsequent applications and seasons. bayer.usmsstate.edu This ensures that weeds resistant to one mode of action are controlled by another.
Use of Tank Mixtures: Applying this compound in a tank mix with another effective herbicide that has a different mode of action can control a broader spectrum of weeds and makes it less likely for a weed to have resistance to both herbicides simultaneously. umn.edubayer.us
Cultural Practices:
Crop Rotation: Rotating crops allows for the rotation of different herbicides and cultivation practices, disrupting the life cycle of weeds and reducing reliance on any single chemical option. montana.edubayer.us
Mechanical Control: Tillage can be used to control weeds before planting and to eliminate any escapes after an herbicide application, preventing them from setting seed. bayer.usucanr.edu
Scouting and Record Keeping: Regularly scout fields to identify weed control failures early. Keep detailed records of herbicides used to plan effective rotations. If resistance is suspected, take steps to remove the escaped weeds before they produce seed. ufl.edubayer.us
Clean Equipment: Thoroughly clean farm machinery when moving between fields to prevent the spread of resistant weed seeds. bayer.usucanr.edu
By implementing these diverse strategies, the selection pressure for this compound-resistant weeds can be minimized, preserving the long-term efficacy of this and other PPO-inhibiting herbicides.
Integration into Herbicide Rotation Programs
Herbicide rotation is a cornerstone of sustainable weed management, designed to prevent or delay the evolution of herbicide-resistant weed populations. montana.eduokstate.edu By alternating herbicides with different modes of action, the selection pressure on any single weed biotype is reduced. okstate.eduillinois.edu this compound, as a Group 14 herbicide, plays a valuable role in these rotational programs, particularly in systems where resistance to other herbicide groups, such as Group 2 (ALS inhibitors) or Group 9 (glyphosate), is prevalent. usda.govfbn.com
Integrating this compound into a rotation provides an alternative mode of action that can control weed populations that have developed resistance to other chemical families. Research has shown that rotating or tank-mixing herbicides with different mechanisms of action is an effective strategy for managing difficult-to-control weeds and mitigating the development of resistance. usda.govmontana.edu For example, in systems where glyphosate-resistant weeds are a problem, this compound can be used to control these populations. scielo.br
Studies have demonstrated the effectiveness of this compound in various cropping systems as part of a rotational strategy. For instance, it has been evaluated for the control of volunteer herbicide-resistant cotton, where it showed efficacy when applied post-emergence. bioone.org Furthermore, research on the chemical management of broadleaf buttonweed and Brazilian pusley has shown that this compound, in combination with other herbicides, can provide effective control in late post-emergence applications. scielo.br
The following table summarizes research findings on the efficacy of this compound within herbicide rotation programs.
Table 1: Research Findings on this compound in Herbicide Rotation
| Weed Species | Crop | Key Findings |
|---|---|---|
| Palmer amaranth (Amaranthus palmeri) | Not Specified | This compound was effective against biotypes resistant to glyphosate and pyrithiobac. usda.gov |
| Volunteer Cotton | Not Specified | This compound was effective for controlling non-2,4-D-resistant cotton volunteers. bioone.org |
| Broadleaf Buttonweed (Borreria latifolia) and Brazilian Pusley (Richardia brasiliensis) | Not Specified | This compound, in association with glyphosate, provided effective late post-emergence control. scielo.br |
Role in Integrated Weed Management (IWM)
Integrated Weed Management (IWM) is a holistic approach that combines various weed control tactics, including cultural, mechanical, biological, and chemical methods, to manage weed populations in a long-term, sustainable manner. illinois.edugrowiwm.org The primary goal of IWM is to reduce the over-reliance on any single weed control method, particularly herbicides, thereby minimizing the risk of herbicide resistance. illinois.edu
This compound's role in IWM extends beyond its use in simple herbicide rotations. It is a tool that can be strategically employed within a multi-faceted weed control program. illinois.edu For example, in a conservation tillage system where mechanical weed control is limited, herbicides like this compound are crucial. bioone.org Its fast-acting contact nature makes it suitable for burndown applications before planting or for post-emergence control of susceptible broadleaf weeds. herts.ac.uk
The effectiveness of this compound can be enhanced when combined with other IWM practices. Cultural practices such as crop rotation, planting competitive crop varieties, and using cover crops can create an environment that is less favorable for weeds, giving the crop a competitive advantage. illinois.edugrowiwm.orgagrilife.org When these practices are in place, the reliance on herbicides like this compound may be reduced, and their efficacy can be prolonged. wur.nl
Moreover, scouting fields before and after herbicide application is a critical IWM practice that helps in the early detection of weed escapes or potential resistance, allowing for timely intervention with alternative control measures. montana.edu If weeds resistant to this compound were to emerge, an IWM framework would advocate for the use of non-chemical control methods or herbicides with a different mode of action to manage these populations. growiwm.org
The following table outlines the integration of this compound into different IWM components.
Table 2: this compound's Role in Integrated Weed Management (IWM) Components
| IWM Component | Role of this compound | Supporting Practices |
|---|---|---|
| Chemical Control | Provides an alternative mode of action (PPO inhibition) to combat resistance to other herbicide groups. usda.govfbn.com | Tank-mixing with other compatible herbicides; rotating with different herbicide modes of action. usda.govmontana.edu |
| Cultural Control | Used in conjunction with practices that enhance crop competitiveness. | Crop rotation, cover cropping, and selecting competitive crop varieties. illinois.edugrowiwm.orgagrilife.org |
| Mechanical Control | Complements mechanical methods in conventional and conservation tillage systems. | Used for burndown of existing weeds before planting in no-till systems. bioone.org |
| Prevention | Helps manage weed populations to prevent seed production and spread. montana.edu | Cleaning equipment between fields to prevent the spread of resistant seeds. researchgate.net |
By incorporating this compound into a comprehensive IWM program, growers can enhance the sustainability of their weed management systems, delay the onset of herbicide resistance, and maintain the long-term efficacy of this valuable herbicide. illinois.eduwur.nl
Interactions of Flumiclorac with Other Herbicides
Synergistic Combinations in Broad-Spectrum Weed Control
Synergism occurs when the combined effect of two or more herbicides is greater than the sum of their individual effects. awsjournal.org This is a desirable outcome in agricultural practice, often leading to improved efficacy and a broader spectrum of controlled weeds.
Tank-mixing herbicides with different mechanisms of action is a common strategy to broaden the range of controlled weeds and to manage resistant populations. usda.govresearchgate.net Research has shown that combining this compound with other herbicides can lead to synergistic or enhanced weed control.
For instance, in soybeans, tank mixtures of this compound with herbicides like bentazon or CGA-277476 have shown increased control of redroot pigweed (Amaranthus retroflexus). Similarly, mixing it with lactofen (B128664) improved the control of common lambsquarters (Chenopodium album). researchgate.net In corn, adding this compound to a mix of primisulfuron (B45244) and prosulfuron (B166686) also resulted in better control of common lambsquarters. researchgate.net
A study on summer-sown soybeans demonstrated that a combination of This compound-pentyl (B166167) and clethodim (B606718) effectively suppressed both broadleaf and grass weeds, achieving an efficacy of over 90%. researchgate.net Another key example is the management of glyphosate-resistant Palmer amaranth (B1665344) (Amaranthus palmeri), where a combination of glyphosate (B1671968) and this compound provided 87% to 95% control, a significant improvement over the 60% to 70% control achieved with glyphosate alone. researchgate.net
Synergistic effects have also been observed in specific combinations with different glyphosate formulations for controlling prickly sida (Sida spinosa). bioone.org
Table 1: Efficacy of this compound in Synergistic Herbicide Combinations on Various Weed Species This table is interactive. You can sort and filter the data.
| Herbicide Combination | Target Weed | Observed Efficacy | Reference |
|---|---|---|---|
| This compound + Glyphosate | Palmer amaranth (Amaranthus palmeri) | 87-95% control | researchgate.net |
| This compound-pentyl + Clethodim | Broadleaf and grass weeds | >90% control | researchgate.net |
| This compound + Bentazon/CGA-277476 | Redroot pigweed (Amaranthus retroflexus) | Increased control | researchgate.net |
| This compound + Lactofen | Common lambsquarters (Chenopodium album) | Increased control | researchgate.net |
| This compound + Primisulfuron/Prosulfuron | Common lambsquarters (Chenopodium album) | Increased control | researchgate.net |
| This compound + Glyphosate C | Prickly sida (Sida spinosa) | Synergistic control | bioone.org |
| This compound + Glyphosate Z | Prickly sida (Sida spinosa) | Synergistic control | bioone.org |
Antagonistic Interactions and Their Physiological Basis
Antagonism occurs when the efficacy of a herbicide mixture is less than the expected additive effect of the individual components. awsjournal.org These interactions are undesirable as they can lead to weed control failures and may contribute to the evolution of herbicide resistance. scielo.br this compound, like other PPO inhibitors, can exhibit antagonism when mixed with certain herbicides, particularly systemic graminicides (Group 1 herbicides) and glyphosate. bioone.orgscielo.br
For example, antagonism has been frequently reported when Group 14 herbicides, including this compound, are combined with Group 1 herbicides such as fenoxaprop, fluazifop, haloxyfop, quizalofop, and sethoxydim (B610796) for the control of grass species. scielo.br Studies have also documented antagonistic interactions between this compound and glyphosate on weeds like barnyardgrass (Echinochloa crus-galli). bioone.org
A primary physiological basis for antagonism involving this compound is its rapid, contact-based mechanism of action. This compound inhibits the PPO enzyme, leading to a rapid buildup of photodynamic compounds that cause cell membrane disruption, desiccation, and necrosis. usda.govcambridge.org
When this compound is tank-mixed with a systemic herbicide, such as glyphosate, this rapid disruption of cell membranes can interfere with the absorption and subsequent translocation of the systemic herbicide to its target site within the plant. usda.govresearchgate.net Research on glyphosate-resistant Palmer amaranth confirmed that this compound was antagonistic to glyphosate by reducing its translocation. usda.govresearchgate.net In glyphosate-resistant biotypes, the presence of this compound led to reduced absorption of glyphosate 48 hours after treatment. usda.govresearchgate.net The rapid cell damage caused by the PPO inhibitor likely impedes the physiological processes necessary for the movement of the systemic herbicide throughout the plant. awsjournal.orgscielo.br
Table 2: Documented Antagonistic Interactions Involving this compound This table is interactive. You can sort and filter the data.
| Herbicide Combination | Target Weed | Interaction Type | Physiological Basis | Reference |
|---|---|---|---|---|
| This compound + Glyphosate | Barnyardgrass (Echinochloa crus-galli) | Antagonism | Not specified | bioone.org |
| This compound + Glyphosate | Palmer amaranth (Amaranthus palmeri) | Antagonism | Reduced glyphosate translocation | usda.govresearchgate.net |
| This compound + Group 1 Herbicides | Grass Species | Antagonism | Reduced translocation due to cell membrane disruption | scielo.br |
While reduced absorption and translocation are well-documented causes of antagonism with this compound, another potential mechanism for herbicide interaction is altered metabolism. awsjournal.orgscielo.br In some herbicide mixtures, one compound can induce the plant's metabolic defense systems, such as the expression of cytochrome P450 enzymes, which then degrade the partner herbicide at a faster rate. awsjournal.org This reduces the amount of the active ingredient reaching its target site.
However, specific research detailing this compound's role in inducing the metabolism of co-applied herbicides is not extensively documented in the reviewed literature. The primary mechanism of antagonism cited for this compound mixtures, particularly with systemic herbicides, remains the rapid contact activity that hinders translocation. usda.govresearchgate.netscielo.br There is no clear evidence to suggest competitive inhibition at a common target site, as this compound's site of action (PPO enzyme) is distinct from that of its common antagonistic partners like glyphosate (EPSPS enzyme) or ACCase inhibitors (ACCase enzyme). usda.govscielo.br
Effects on Herbicide Absorption and Translocation of Co-Applied Compounds
Implications for Herbicide Resistance Management in Mixtures
The use of herbicide mixtures is a cornerstone of modern herbicide resistance management strategies. scielo.brfao.org The goal is to combine herbicides with different modes of action to control a broader spectrum of weeds and reduce the selection pressure for resistance to any single herbicide. fao.orgnih.gov
When used correctly, mixtures containing this compound can be a valuable tool. To effectively manage resistance, both herbicides in a mixture should be effective on the target weed and used at appropriate, often full, rates. fao.org this compound (Group 14) is often mixed with herbicides from other groups, such as glyphosate (Group 9) or ALS inhibitors (Group 2), to provide multiple modes of action against problematic weeds. usda.govweedcontroljournal.org This approach is recommended on product labels to delay the development of resistant biotypes. epa.govepa.gov
For example, using this compound in a tank mix with glyphosate to control glyphosate-resistant Palmer amaranth introduces a different mechanism of action (PPO inhibition) that can control individuals that would otherwise survive the glyphosate application. researchgate.net Similarly, this compound has been identified as an effective tool against weed biotypes that have developed resistance to ALS-inhibiting herbicides. fao.orgweedcontroljournal.org
However, the potential for antagonism must be carefully considered. scielo.br If an antagonistic interaction reduces the efficacy of one or both herbicides, it could lead to the survival of individuals that are weakly resistant to either active ingredient, potentially accelerating the evolution of resistance. scielo.br Therefore, understanding and avoiding antagonistic combinations is as crucial as employing synergistic ones in sustainable weed management programs.
Non Target Plant Effects and Ecological Considerations
Impact on Non-Crop Terrestrial Flora
The primary route of exposure for non-crop terrestrial plants is through unintended contact with the herbicide, primarily via drift. The risk assessment for flumiclorac-pentyl (B166167) has indicated potential adverse effects on non-listed terrestrial dicotyledonous plants. regulations.gov
Herbicide drift refers to the movement of pesticide droplets and vapor from the application site to adjacent areas during or after application. farmpep.net This phenomenon is a significant concern as it can lead to the deposition of this compound on sensitive non-target vegetation, causing unintended injury or mortality. regulations.gov Factors such as wind speed, temperature inversions, and application equipment settings can influence the extent of drift. farmpep.net Regulatory assessments acknowledge that the use of this compound may result in spray drift that can affect non-target plant species. regulations.gov The risk to off-field plants is a key consideration in its environmental impact evaluation. researchgate.net
The sensitivity of different plant species to this compound varies significantly, a phenomenon detailed in dose-response studies. These studies evaluate the relationship between the herbicide dose and the magnitude of the plant's response, often measured as biomass reduction or visible injury.
Greenhouse and laboratory investigations have demonstrated these selective effects among various species. For instance, in one study, post-emergence applications of this compound showed differing levels of phytotoxicity. While velvetleaf (Abutilon theophrasti) was sensitive, and redroot pigweed (Amaranthus retroflexus) was even more so, wild mustard (Brassica kaber) was found to be tolerant. researchgate.net Crop species such as corn (Zea mays) and soybean (Glycine max) were also tolerant to the herbicide. researchgate.net The basis for this selectivity is linked to physiological factors including herbicide retention, absorption, and, crucially, the rate of metabolism within the plant. researchgate.net For example, the tolerance of wild mustard to this compound was attributed to enhanced herbicide metabolism. researchgate.net In regulatory studies, the tomato has been identified as a particularly sensitive species based on phytotoxicity in vegetative vigor tests. regulations.gov
Interactive Table: Dose-Response of Various Plant Species to this compound
The following table summarizes the observed sensitivity of different plant species to post-emergence applications of this compound based on dry weight reduction.
| Species | Scientific Name | Family | Sensitivity to this compound | Key Factor for Tolerance (if applicable) |
| Velvetleaf | Abutilon theophrasti | Malvaceae | Sensitive | Not Applicable |
| Redroot Pigweed | Amaranthus retroflexus | Amaranthaceae | Very Sensitive | Not Applicable |
| Wild Mustard | Brassica kaber | Brassicaceae | Tolerant | Enhanced Metabolism |
| Corn | Zea mays | Poaceae | Tolerant | Decreased Retention, Absorption, Translocation & Increased Metabolism |
| Soybean | Glycine (B1666218) max | Fabaceae | Tolerant | Decreased Retention & Increased Metabolism |
Herbicide Drift and Off-Target Deposition
Effects on Aquatic Macrophytes and Algae
This compound and its pentyl ester can enter aquatic systems, where they pose a risk to aquatic flora. The compound is recognized as being toxic to aquatic organisms, with its mode of action suggesting that toxicity can be enhanced under natural sunlight. regulations.gov This poses a potential risk to aquatic plants and algae. regulations.govherts.ac.uk
Ecotoxicological data reveal that this compound is highly toxic to a range of aquatic primary producers, including algae and macrophytes. The sensitivity varies among different groups. Studies have determined the half maximal effective concentration (EC50)—the concentration that causes a 50% reduction in a measured endpoint like growth—for several species.
For the aquatic macrophyte, or duckweed, Lemna gibba, a 14-day study determined an EC50 of 0.00035 mg/L, indicating very high toxicity. amazonaws.com Another study found a 14-day EC50 of 0.14 mg/L and a No Observed Effect Concentration (NOEC) of 0.065 mg/L for the same species. fujifilm.com Algae have also been shown to be extremely sensitive. The green alga Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum) exhibited a 72-hour EC50 of 0.00078 mg/L to 0.000852 mg/L. amazonaws.com The diatom Navicula pelliculosa showed a 120-hour EC50 of 0.0015 mg/L. amazonaws.com These findings highlight that concentrations of this compound in the low micrograms-per-liter range can severely impact aquatic plant life.
Interactive Table: Aquatic Toxicity of this compound to Non-Target Plants and Algae
This table presents the toxicity endpoints for this compound on various aquatic species.
| Species | Common Name/Group | Endpoint | Value (mg/L) | Duration |
| Lemna gibba | Duckweed | EC50 | 0.00035 | 14 days |
| Lemna gibba | Duckweed | EC50 | 0.14 | 14 days |
| Lemna gibba | Duckweed | NOEC | 0.065 | 14 days |
| Pseudokirchneriella subcapitata | Green Alga | EC50 | 0.00078 | 72 hours |
| Navicula pelliculosa | Diatom | EC50 | 0.0015 | 120 hours |
Methodologies for Assessing Non-Target Plant Impacts
The evaluation of herbicide effects on non-target plants is conducted through a structured, tiered approach using standardized methodologies. This process begins with initial screening tests and can progress to more complex field studies if a potential risk is identified. apvma.gov.au
Regulatory frameworks require a suite of tests to assess the potential for phytotoxicity. apvma.gov.au If initial single-dose screening tests on a range of species show significant effects (e.g., >50% effect), more detailed dose-response studies are recommended. apvma.gov.au These assessments consider various symptoms of phytotoxicity, which can include burns on leaf tips or margins, necrosis (tissue death), chlorosis (yellowing), leaf distortion (curling or cupping), and stunted growth. oregonstate.edu
Laboratory bioassays and greenhouse studies form the foundation of non-target plant risk assessment. researchgate.netresearchgate.net These controlled-environment studies allow for the precise determination of dose-response relationships and the identification of sensitive species.
Standardized guidelines are followed for these tests, such as those provided by the Organisation for Economic Co-operation and Development (OECD). For terrestrial plants, key studies include the Seedling Emergence and Seedling Growth Test (OECD Guideline 208) and the Vegetative Vigour Test (OECD Guideline 227). noack-lab.com The latter involves spraying plants at a young growth stage and measuring effects on biomass and visible injury over several weeks. researchgate.net
For aquatic species, common tests include the Alga Growth Inhibition Test (OECD 201) and the Lemna sp. Growth Inhibition Test (OECD 221). noack-lab.comnih.gov These tests expose cultured populations of algae or duckweed to a range of herbicide concentrations to determine endpoints like EC50 and NOEC, which are fundamental for aquatic risk assessment. fujifilm.comnih.gov
Field-Scale Monitoring and Ecological Risk Assessment Approaches (focused on plants)
The ecological risk assessment of herbicides, including this compound, on non-target plants is a structured process designed to protect biodiversity and ecosystem functions. apvma.gov.au This process often involves a tiered approach, starting with controlled laboratory studies and potentially progressing to more complex field-scale monitoring if initial assessments indicate a potential risk. apvma.gov.auresearchgate.net The primary goal is to maintain the abundance and diversity of plant populations in areas adjacent to where herbicides are applied. apvma.gov.au
Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) have established frameworks to evaluate the potential for herbicides to cause adverse effects on non-target terrestrial and aquatic plants. researchgate.netregulations.gov For this compound, risk assessments have indicated a potential for adverse effects on non-target plants, particularly broad-leaved (dicot) species, which aligns with its mode of action as a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor. regulations.govherts.ac.uk However, a notable challenge in completing a comprehensive ecological risk assessment for this compound has been the identified gap in available data from field studies. regulations.govamazonaws.com
Ecological Risk Assessment Tiers
The risk assessment process for non-target plants is generally conducted in tiers:
Tier 1: Phytotoxicity Screening: This initial step involves laboratory-based screening tests where a range of plant species are exposed to a high concentration of the herbicide to determine if it has phytotoxic properties. apvma.gov.au For herbicides like this compound, which are known to be phytotoxic, this tier often leads directly to more detailed testing. apvma.gov.au
Tier 2: Definitive Rate Studies: If phytotoxicity is observed in Tier 1, dose-response studies are conducted on a selection of non-target plant species (typically 6 to 10 species representing different families). apvma.gov.au These tests are used to determine the concentration at which specific effects occur, such as the EC₂₅ or EC₅₀ (the concentration causing a 25% or 50% effect on a measured endpoint like biomass or growth). researchgate.net These studies are conducted under controlled greenhouse or laboratory conditions for both foliar and soil exposure routes. apvma.gov.au
Higher Tiers: Semi-Field and Field-Scale Monitoring: When lower-tier assessments suggest a risk that cannot be managed through standard mitigation measures (like no-spray zones), higher-tier studies may be required. apvma.gov.auresearchgate.net These studies are conducted under more realistic environmental conditions and are designed to assess the effects on plant communities, including interactions between species and the influence of environmental factors over a longer duration. researchgate.net Key aspects of field-scale monitoring include analyzing the effects on plant abundance, biomass production, and species diversity at varying distances from the treated area. apvma.gov.au However, such studies are complex, not fully standardized, and are not always required if risks can be mitigated in other ways. apvma.gov.au
This compound-Specific Findings and Data Gaps
During the registration review process for this compound-pentyl, the EPA noted that its use on cotton was expected to pose a risk to both listed and non-listed terrestrial dicot plants. regulations.gov The agency also highlighted that for a complete ecological risk assessment, significant data gaps exist, particularly concerning the effects of this compound-pentyl and its primary degradate, IMCA, on plants. regulations.gov IMCA (2-chloro-4-fluoro-5-(3,4,5,6-tetrahydrophthalimido) phenoxyacetic acid) is structurally similar to the parent compound, is mobile in soil, and is also expected to be phytotoxic. regulations.gov
The lack of comprehensive field monitoring data means that risk assessments have to rely heavily on laboratory toxicity data and exposure models. regulations.govusda.gov These models estimate the Predicted Environmental Concentrations (PECs) of the herbicide in various environmental compartments, which are then compared to toxicity endpoints from lab studies to determine a Risk Quotient (RQ).
The table below presents aquatic ecotoxicity benchmarks from laboratory studies that are used in the ecological risk assessment process for this compound-pentyl and its degradate. These values represent the concentrations below which the pesticide is not expected to be a risk of concern.
| Compound | Taxon | Toxicity Endpoint (µg/L) | Notes |
|---|---|---|---|
| This compound-pentyl | Aquatic Vascular Plants | 35 | Based on the most sensitive, acceptable data for vascular plants. epa.gov |
| This compound-pentyl | Aquatic Non-Vascular Plants | >35 | Indicates the effect level is greater than the highest concentration tested. epa.gov |
| IMCA (degradate) | Aquatic Vascular Plants | >35 | Indicates the effect level is greater than the highest concentration tested. epa.gov |
| IMCA (degradate) | Aquatic Non-Vascular Plants | 670 | Based on the most sensitive, acceptable data for non-vascular plants. epa.gov |
For terrestrial plants, risk is often assessed by comparing the application rate to the results of seedling emergence and vegetative vigor studies on various species. A risk assessment for the use of this compound-pentyl on cotton concluded an expected adverse risk to non-listed terrestrial dicot plants. regulations.gov In the absence of field-scale monitoring data, regulatory agencies may require risk mitigation measures, such as mandatory no-spray buffer zones, to protect sensitive non-target plants in adjacent areas. epa.govepa.gov The EPA has specifically solicited monitoring data and reports of non-target plant damage to help refine future ecological risk assessments for this compound. regulations.gov
Synthetic Pathways and Novel Analog Development
Established Industrial Synthesis Routes for Flumiclorac and its Esters (e.g., this compound-pentyl)
The industrial synthesis of this compound and its commercially significant ester, This compound-pentyl (B166167), involves a multi-step process utilizing several key raw materials. While detailed proprietary manufacturing processes are not publicly disclosed, the general synthetic pathway can be inferred from available chemical literature and regulatory filings. epa.gov The primary starting materials typically include 2-chloro-4-fluoro-5-nitrophenol, 3,4,5,6-tetrahydrophthalic anhydride (B1165640), and an appropriate alcohol, such as pentanol (B124592) for the synthesis of this compound-pentyl. chemdad.comtarbaweya.org
A plausible synthesis route for N-(4-chloro-2-fluoro-5-substituted phenyl)-isoindole-1,3-dione derivatives, which share a core structure with this compound, has been described in four steps starting from 2-chloro-4-fluoro-5-nitrophenol. sioc-journal.cn This suggests a similar pathway for this compound itself. The synthesis of this compound-pentyl, chemically known as pentyl [2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]acetate, involves the esterification of the parent this compound acid. pharmaffiliates.comherts.ac.uk The process would logically involve the condensation of the substituted aminophenol with tetrahydrophthalic anhydride to form the imide ring, followed by etherification to introduce the acetic acid moiety, and finally, esterification with pentanol to yield the final product.
The key reactions involved are:
Nitration and Halogenation: To produce the substituted phenol (B47542) precursor.
Reduction: Conversion of the nitro group to an amino group.
Imide formation: Reaction of the amine with 3,4,5,6-tetrahydrophthalic anhydride.
Etherification: To attach the phenoxyacetic acid side chain.
Esterification: Reaction with pentyl alcohol to form this compound-pentyl.
Exploration of Novel this compound Derivatives
The continuous challenge of herbicide resistance and the demand for more effective and selective weed control agents have driven extensive research into novel derivatives of this compound.
Design Principles for Enhanced Herbicidal Activity
The development of new this compound analogues is guided by established principles of medicinal and agrochemical design. Key strategies include active substructure linking and bioisosteric replacement. nih.gov These approaches aim to modify the molecule to improve its binding affinity to the PPO enzyme, enhance its translocation within the plant, or alter its metabolic stability. For instance, incorporating different heterocyclic moieties, such as oxadiazoles, thiadiazoles, or pyrimidinediones, into the this compound scaffold has been a successful strategy. nih.govmdpi.com These modifications can lead to stronger interactions with the active site of the PPO enzyme, for example, by forming more robust hydrogen bonds with key amino acid residues like Arg98. magic.ecocambridge.org
Synthesis and Characterization of New Analogues
Following the design principles, numerous novel this compound analogues have been synthesized and characterized. One area of focus has been the creation of N-phenylphthalimide derivatives that contain ether and oxime ether moieties. magic.eco Another successful approach involves the synthesis of 5-acylbarbituric acid derivatives containing maleimide (B117702) moieties, which have shown promising herbicidal effects. acs.org The synthesis of these new compounds generally follows established organic chemistry protocols, with purification and structural confirmation carried out using techniques such as chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). acs.org
Evaluation of PPO Inhibitory Activity of Novel Compounds
A critical step in the development of new herbicides is the evaluation of their biological activity. For this compound derivatives, this primarily involves measuring their ability to inhibit the PPO enzyme. In vitro assays using PPO from various plant sources, such as Nicotiana tabacum (NtPPO), are commonly employed. The inhibitory activity is often expressed as the inhibition constant (Ki), with lower values indicating higher potency.
Recent research has identified several novel compounds with significantly improved PPO inhibitory activity compared to this compound-pentyl. For example, certain tetrahydrophthalimide derivatives containing oxadiazole or thiadiazole moieties have demonstrated much lower Ki values. nih.gov Similarly, some newly synthesized N-phenylphthalimide derivatives have shown superior inhibition of NtPPO. chemdad.commagic.ecocambridge.org
Table 1: PPO Inhibitory Activity of Novel this compound Derivatives
| Compound ID | Description | Ki (nM) | Reference |
|---|---|---|---|
| This compound-pentyl | Control | 46.02 - 46.3 | chemdad.comnih.govmagic.ecocambridge.org |
| Flumioxazin | Control | 52.0 | chemdad.commagic.ecocambridge.org |
| B11 | Tetrahydrophthalimide with oxadiazole moiety | 9.05 | nih.gov |
| B20 | Tetrahydrophthalimide with thiadiazole moiety | 10.23 | nih.gov |
| A4 | N-phenylphthalimide with ether/oxime ether moiety | 9.05 | chemdad.commagic.eco |
| A5 | N-phenylphthalimide with ether/oxime ether moiety | 15.4 | chemdad.com |
| B18 | N-phenylphthalimide with ether moiety | 10.3 | cambridge.org |
These findings indicate that the new derivatives have the potential to be effective herbicides, often at lower application rates than the parent compound. Molecular docking studies have further supported these results, showing that the novel compounds can bind more stably to the PPO enzyme. magic.ecocambridge.org
Stereochemical Considerations in Synthesis and Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a crucial factor in the biological activity of many pesticides. herts.ac.uknih.gov For chiral compounds, which possess non-superimposable mirror images (enantiomers), one enantiomer often exhibits significantly higher biological activity than the other. michberk.com This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.
However, the parent compound, this compound, is achiral, meaning it does not have any stereocenters and does not exist as enantiomers. nih.govmagic.eco Therefore, stereochemical considerations are not relevant to the synthesis and activity of this compound itself.
Despite this compound being achiral, the principles of stereochemistry are highly relevant in the broader field of PPO-inhibiting herbicides and the development of new active ingredients. Many other herbicides, including some with similar modes of action, are chiral molecules. For example, the herbicide fluazifop-butyl (B166162) exists as two enantiomers, with the R-isomer being the active herbicide. michberk.com In some cases, the less active enantiomer can undergo inversion to the more active form in the environment, a factor that must be considered in its development and application. cambridge.org
Therefore, while not directly applicable to this compound, the exploration of new, more complex derivatives could potentially introduce chiral centers into the molecule. researchgate.net Should chiral analogues of this compound be developed in the future, a thorough investigation of the synthesis and biological activity of individual stereoisomers would be essential to optimize efficacy and ensure environmental safety.
Advanced Analytical Methodologies for Flumiclorac Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of pesticide residue analysis, enabling the separation of target analytes from complex sample components. When coupled with mass spectrometry, it offers a powerful tool for the definitive identification and quantification of substances like flumiclorac.
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Gas chromatography-mass spectrometry (GC-MS), particularly with a tandem mass spectrometer (MS/MS), is a robust technique for the analysis of volatile and semi-volatile compounds. thermofisher.com While this compound itself is a polar acid, its ester derivative, This compound-pentyl (B166167), is more amenable to GC analysis. GC-MS/MS provides high selectivity and sensitivity, making it a "gold standard" for the specific identification of many substances. wikipedia.org The technique separates compounds in a capillary column before they are ionized and detected by the mass spectrometer. thermofisher.com
For multi-residue pesticide analysis, which often includes this compound-pentyl, GC-MS/MS is frequently employed. scispace.comfoodhygiene.or.kr The use of selected reaction monitoring (SRM) mode enhances specificity by monitoring a specific precursor ion to product ion transition, which minimizes the potential for false positives. researchgate.net The high temperatures used in the GC injection port (up to 300°C) can sometimes lead to thermal degradation of molecules, which is a consideration during method development. wikipedia.org
Research has demonstrated the successful application of GC-MS/MS for the analysis of hundreds of pesticides, including this compound-pentyl, in a single run. restek.com Low-bleed stationary phases, such as Rxi-5ms, are often used to improve signal-to-noise ratios and ensure accurate results at trace levels. restek.com
Table 1: Example GC-MS/MS Parameters for Pesticide Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Gas Chromatograph with Tandem Mass Spectrometer | scispace.comfoodhygiene.or.kr |
| Column | Rxi-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | restek.com |
| Ionization Mode | Electron Ionization (EI) | wikipedia.org |
| Acquisition Mode | Selected Reaction Monitoring (SRM) | researchgate.netrestek.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly effective for analyzing polar, non-volatile, and thermally labile compounds like this compound acid and its pentyl ester without the need for derivatization. This technique separates compounds in a liquid phase using a column, such as a C18 reversed-phase column, before they are ionized, typically by electrospray ionization (ESI), and detected. ca.gov
LC-MS/MS methods have been developed for the simultaneous analysis of numerous pesticide residues in various matrices. scispace.comresearchgate.net In one method for determining this compound pentyl ester and its primary metabolite, IMCA, in soil, residues were analyzed by triple quadrupole LC/MS/MS after extraction. epa.gov The dynamic multiple reaction monitoring (dMRM) mode is often used, where the instrument monitors for specific precursor-to-product ion transitions only within a narrow retention time window for each analyte, improving efficiency and sensitivity. ca.gov For this compound-pentyl, the ammonia (B1221849) adduct ion [M+NH4]+ may be selected as the precursor ion for analysis. usgs.gov
Table 2: LC-MS/MS Parameters for this compound Pentyl Ester Analysis in Soil
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Applied Biosystems API 4000 LC/MS/MS System with Agilent 1200 LC | epa.gov |
| Mobile Phase | 0.05% formic acid in methanol (B129727) and 0.05% formic acid in water | epa.gov |
| Ionization Mode | Electrospray Ionization (ESI) | ca.gov |
| Precursor Ion (this compound Pentyl) | m/z 459.2 | epa.gov |
| Product Ion (this compound Pentyl) | m/z 308.0 | epa.gov |
| Precursor Ion (IMCA) | m/z 388.0 | epa.gov |
| Product Ion (IMCA) | m/z 308.0 | epa.gov |
Ultra-High Performance Liquid Chromatography (U(H)PLC-MS/MS)
Ultra-high performance liquid chromatography (U(H)PLC), which uses columns with smaller particle sizes (typically under 2 µm), offers significant advantages over conventional HPLC, including faster analysis times, higher resolution, and improved sensitivity. researchgate.netmdpi.com When coupled with tandem mass spectrometry, U(H)PLC-MS/MS is a powerful tool for high-throughput screening and quantification of pesticide residues. researchgate.netaos.ro
This technique has been successfully applied to the analysis of hundreds of pesticides, including this compound-pentyl, in complex food and environmental matrices. mdpi-res.comscribd.com For instance, a method for analyzing 195 pesticides in raw milk utilized U(H)PLC coupled to a quadrupole time-of-flight mass spectrometer (Q-TOF/MS). researchgate.netmdpi.com The high resolving power of U(H)PLC allows for better separation of analytes from matrix interferences, which is crucial for accurate quantification. mdpi.com The use of atmospheric pressure ionization sources, such as ESI or atmospheric pressure chemical ionization (APCI), makes it suitable for a wide range of compounds. ub.edu
Sample Preparation and Extraction Techniques for Complex Matrices
Effective sample preparation is a critical step to remove interfering components from complex matrices such as soil, water, and food products, thereby reducing matrix effects and improving the accuracy and reliability of the analysis. chromatographyonline.comdrawellanalytical.com
Development of High-Throughput Methods
The need to analyze a large number of samples has driven the development of high-throughput methods. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products. mdpi.comjfda-online.com This approach typically involves an extraction step with acetonitrile (B52724), followed by a salting-out and a dispersive solid-phase extraction (dSPE) clean-up step to remove interferences like fats, pigments, and proteins. researchgate.netmdpi.com
A modified QuEChERS method has been developed for the high-throughput screening of 195 pesticides, including this compound-pentyl, in raw milk. researchgate.netmdpi.com This method involved extraction with acidified acetonitrile, followed by salting-out, freezing, and a dSPE cleanup step using C18 sorbent. researchgate.netmdpi.com Similarly, QuEChERS has been used for the analysis of pesticides in cottonseed hull, another complex, high-lipid matrix. mdpi.com Other techniques used for sample preparation include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). mdpi.comchromatographyonline.com
Table 3: Overview of a Modified QuEChERS Procedure for Raw Milk
| Step | Procedure | Reference |
|---|---|---|
| Extraction | 2.0 g of milk extracted with 16 mL of 1% acetic acid in acetonitrile and EN salts (MgSO₄, NaCl, disodium (B8443419) citrate, trisodium (B8492382) citrate). | mdpi.com |
| Freezing | Sample tubes frozen at -20 °C for 0.5 h to precipitate fats and proteins. | mdpi.com |
| Centrifugation | Centrifuged at 4200 rpm for 5 min. | mdpi.com |
| Dispersive SPE (dSPE) | Supernatant cleaned with a mixture of MgSO₄ and C18 sorbent. | mdpi.com |
Matrix Effects and Signal Enhancement/Suppression
Matrix effects are a significant challenge in LC-ESI-MS/MS analysis, caused by co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte. restek.com This can lead to inaccurate quantification, affecting the reliability of the results. drawellanalytical.com Signal suppression is more common and occurs when matrix components interfere with the formation of gas-phase ions in the ESI source. restek.com
In the analysis of this compound-pentyl in raw milk, a study noted that most pesticides exhibited a signal suppression effect. researchgate.net To compensate for these effects, several strategies can be employed. The most common approach is the use of matrix-matched calibration standards, where the calibration curve is prepared in a blank sample extract that is representative of the samples being analyzed. scribd.comdrawellanalytical.com Another strategy is the use of internal standards, preferably isotopically labeled versions of the analyte, which experience the same matrix effects as the target compound. usgs.govdrawellanalytical.com Thorough sample cleanup, as described in the section above, is also crucial for minimizing the concentration of matrix components that reach the analytical instrument. drawellanalytical.comrestek.com
Isotope-Labeled Tracers in Metabolism and Environmental Fate Studies
Isotope-labeled tracers are powerful tools for elucidating the metabolic pathways and environmental fate of agrochemicals like this compound. symeres.com By replacing one or more atoms in the this compound molecule with a stable or radioactive isotope, researchers can track the compound's journey through biological systems and the environment with high sensitivity and specificity. mdpi.comnih.gov This technique is crucial for understanding degradation, transport, and the formation of non-extractable residues (NERs). wur.nl
Stable Isotope Labeling: Stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), are non-radioactive and can be incorporated into the this compound structure. symeres.com The primary advantage of stable isotope labeling lies in its application with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.com In mass spectrometry, the labeled compound and its metabolites can be distinguished from endogenous molecules by their characteristic mass shift, which simplifies identification in complex biological matrices. wayne.edu This approach, often coupled with high-resolution mass spectrometry (HRMS), allows for the screening and identification of metabolites by searching for unique isotopic patterns or "twin-ion" signals. wayne.edu
Stable isotope tracing enables the determination of the metabolic fate of the labeled precursor. mdpi.com For instance, a ¹³C-labeled this compound molecule can be administered to a plant or soil system, and subsequent analysis can reveal how that specific carbon backbone is incorporated into various metabolites or degradation products. mdpi.comnih.gov This methodology is instrumental in metabolic flux analysis, providing quantitative data on the rates of metabolic reactions. nih.gov
Radioactive Isotope Labeling: Radioisotope tracers, most commonly Carbon-14 (¹⁴C), offer exceptional sensitivity for detecting minute quantities of a compound and its derivatives. wur.nliaea.org This technique is particularly valuable for environmental fate studies conducted at environmentally relevant concentrations. wur.nl By introducing ¹⁴C-labeled this compound into controlled experimental systems (microcosms) containing soil, water, or sediment, scientists can trace the distribution of the radioactivity over time. wur.nliaea.org
This method allows for a complete mass balance assessment, accounting for:
The parent compound remaining.
Volatile metabolites (e.g., ¹⁴CO₂ from mineralization).
Metabolites extracted from the matrix.
Non-extractable residues (NERs) that become bound to soil or sediment organic matter. wur.nl
The use of ¹⁴C-labeling has been fundamental in studying the metabolism of other herbicides, where it helps in quantifying the extent of degradation and identifying major transformation pathways like hydroxylation and conjugation. wayne.edunih.gov
Key Applications in this compound Research:
Metabolite Identification: Tracking the isotopic label allows for the unambiguous identification of phase I (e.g., oxidation, hydrolysis) and phase II (e.g., conjugation with glutathione) metabolites in plants and soil organisms. nih.gov
Environmental Fate: Isotope tracers are used to determine key environmental parameters such as the rate of biodegradation, photolysis, and hydrolysis. iaea.org They are essential for studying sorption to soil particles and the bioavailability of this compound and its residues. wur.nl
Degradation Pathways: Compound-Specific Isotope Analysis (CSIA) can provide insights into degradation mechanisms. During degradation, molecules with lighter isotopes (e.g., ¹²C) often react faster than those with heavier isotopes (e.g., ¹³C), leading to a measurable shift in the isotope ratio of the remaining parent compound. copernicus.org This kinetic isotope effect provides clues about the transformation processes occurring in the environment. copernicus.org
Table 1: Comparison of Isotope Tracer Techniques for this compound Studies
| Feature | Stable Isotope Labeling (e.g., ¹³C, ²H) | Radioactive Isotope Labeling (e.g., ¹⁴C) |
|---|---|---|
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) symeres.com | Scintillation Counting, Autoradiography wur.nl |
| Sensitivity | High | Extremely High wur.nl |
| Safety | No radiation safety concerns mdpi.com | Requires handling of radioactive materials and specialized disposal |
| Primary Application | Metabolite structure elucidation, metabolic flux analysis mdpi.comnih.gov | Mass balance, environmental fate at low concentrations, NER quantification wur.nl |
| Information Provided | Structural information from fragmentation (MS), molecular dynamics (NMR) symeres.comnih.gov | Quantitative distribution of the label in different environmental compartments wur.nl |
Bioanalytical Methods for PPO Activity and Resistance Detection
Bioanalytical methods are essential for understanding this compound's mode of action as a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor and for identifying and characterizing herbicide resistance in weed populations.
Methods for PPO Activity and Inhibition Assays: The activity of the PPO enzyme is typically measured by monitoring the oxidation of its substrate, protoporphyrinogen IX, to form the product, protoporphyrin IX. scielo.br Protoporphyrin IX is a fluorescent and colored compound, whereas the substrate is not, allowing for straightforward detection. nih.gov
Spectrophotometric/Fluorometric Assays: This is the most common approach. The rate of protoporphyrin IX formation is quantified by measuring the increase in absorbance or fluorescence over time. nih.gov
Fluorometric Assay: This method is highly sensitive and involves detecting the evolution of the fluorescent protoporphyrin IX product using a fluorescence plate reader. nih.gov Typical wavelengths are around 395-406 nm for excitation and 633-635 nm for emission. scielo.brnih.gov This continuous assay format is suitable for high-throughput screening of potential inhibitors and for detailed kinetic characterization. nih.gov
Spectrophotometric Assay: This assay measures the increase in absorbance at a specific wavelength, often around 410 nm, which corresponds to a quinone substance formed from phenolic compounds catalyzed by PPO. assaygenie.comelabscience.com It can be used to calculate enzyme activity by monitoring the change in optical density (OD). elabscience.com
High-Performance Liquid Chromatography (HPLC) Assay: An HPLC-based method can also be used to measure PPO activity. This involves separating and quantifying the protoporphyrin IX product after the enzymatic reaction. The product is extracted and analyzed by reversed-phase chromatography, often with an internal standard like mesoporphyrin for accurate quantification. nih.gov
To evaluate this compound's inhibitory effect, the assay is performed in the presence of varying concentrations of the herbicide. The concentration required to inhibit 50% of the enzyme's activity (the IC₅₀ value) is a key metric for determining its potency. mdpi.com
Methods for PPO Resistance Detection: The emergence of weed biotypes resistant to PPO inhibitors necessitates reliable detection methods. These range from whole-plant bioassays to molecular techniques that identify the genetic basis of resistance. cambridge.orgresearchgate.net
Whole-Plant Dose-Response Bioassays: This is a foundational method where weed populations are grown and treated with a range of herbicide doses, including this compound. mdpi.com The level of plant survival or injury is assessed visually, and the dose required to achieve 50% growth reduction (GR₅₀) is calculated. The resistance factor (RF) is then determined by dividing the GR₅₀ of the suspected resistant population by that of a known susceptible population. mdpi.comscielo.br
Target-Site Mutation Analysis: Many cases of PPO inhibitor resistance are due to specific point mutations in the PPX2 gene, which encodes the PPO enzyme. cambridge.org Molecular techniques are used to rapidly screen for these known mutations.
Quantitative PCR (qPCR) and KASP: TaqMan-based qPCR and Kompetitive Allele-Specific PCR (KASP) assays are high-throughput methods designed to detect single nucleotide polymorphisms (SNPs). mdpi.comscirp.org These assays use specific primers and probes to identify known resistance-conferring mutations, such as the glycine (B1666218) 210 deletion (ΔG210) or the arginine 128 to glycine/methionine substitution (R128G/M). mdpi.comscirp.org
Gene Sequencing: For identifying novel mutations or confirming results, the PPO genes (PPX1 and PPX2) from resistant plants are amplified via PCR and sequenced. The resulting DNA sequence is then compared to that of susceptible plants to pinpoint the exact mutation responsible for resistance. scirp.org
Table 2: Overview of Bioanalytical Methods for PPO Herbicide Research
| Method | Purpose | Principle | Key Findings/Metric |
|---|---|---|---|
| Fluorometric PPO Assay | Measure enzyme activity and inhibition | Monitors the increase in fluorescence as protoporphyrinogen IX is converted to protoporphyrin IX. nih.gov | Enzyme kinetics (Km, Vmax), Inhibitor Potency (IC₅₀) nih.gov |
| Whole-Plant Bioassay | Assess resistance at the whole-organism level | Plants are treated with various herbicide doses to observe the physiological response. mdpi.com | Growth Reduction (GR₅₀), Resistance Factor (RF) scielo.br |
| KASP/qPCR | Rapid detection of known resistance mutations | Allele-specific PCR primers/probes detect specific single nucleotide polymorphisms in the PPO gene. mdpi.comscirp.org | Presence/absence of mutations like ΔG210 or R128G mdpi.comscirp.org |
| Gene Sequencing | Identify the genetic basis of resistance | Amplification and sequencing of the PPO gene to find mutations. scirp.org | Identification of specific amino acid substitutions conferring resistance scirp.org |
Q & A
Q. What are the standard analytical methods for detecting flumiclorac and its metabolites in environmental samples?
this compound pentyl ester and its degradate IMCA can be quantified using liquid chromatography-tandem mass spectrometry (LC/MS/MS). The extraction process involves acidifying water samples and using ethyl acetate as a solvent, followed by evaporation and LC/MS/MS analysis. This method avoids derivatization and column cleanup steps, improving efficiency while maintaining sensitivity . Researchers should validate extraction recovery rates and matrix effects to ensure accuracy, particularly when analyzing complex environmental matrices.
Q. How can experimental reproducibility be ensured when studying this compound’s herbicidal activity?
Detailed documentation of experimental protocols is critical. Include specifics such as instrument models (e.g., Jasco V-730 UV-VIS spectrophotometer), chemical sources (commercial suppliers or lab-synthesized materials), and environmental conditions (e.g., temperature control during reactions). For known compounds, cite prior literature; for novel derivatives, provide NMR, HPLC purity data, and synthesis pathways . Replicate experiments under identical conditions and report statistical measures (e.g., standard deviations) to address variability .
Q. What statistical practices are essential for reporting this compound-related data?
Use the metric system and adhere to instrument precision limits. For example, if a balance measures to 0.1 mg, report masses as "10.0 mg" rather than "10.00 mg." Avoid overreporting significant figures—calculated values (e.g., IC50) should not exceed one digit beyond the instrument’s precision. Explicitly define statistical significance thresholds (e.g., p < 0.05) and avoid using "significant" without supporting analyses .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s environmental persistence data across studies?
Conflicting results may arise from differences in experimental design (e.g., soil pH, microbial activity). Conduct a meta-analysis to identify variables influencing degradation rates. For example, this compound’s half-life in water may vary with UV exposure or organic content. Use controlled laboratory studies to isolate factors and validate findings with field data . Transparently acknowledge limitations, such as sampling biases or detection limits, in discussions .
Q. What methodologies are recommended for studying this compound’s metabolic pathways in non-target organisms?
Combine in vitro assays (e.g., liver microsome incubations) with in vivo tracer studies using isotopically labeled this compound. For metabolite identification, employ high-resolution mass spectrometry (HRMS) and compare fragmentation patterns with synthetic standards. Method validation should include recovery tests for phase I/II metabolites and stability assessments under physiological conditions .
Q. How do regulatory standards (e.g., EPA or EU guidelines) impact this compound research design?
Regulatory frameworks dictate acceptable residue levels and ecotoxicological testing requirements. For instance, the U.S. Congress extended this compound pentyl ester’s regulatory timeline to 2023, implying updated toxicity thresholds. Align study designs with these standards by incorporating relevant endpoints (e.g., LC50 for aquatic organisms) and using approved testing protocols (e.g., OECD guidelines) .
Q. What advanced techniques address this compound’s photodegradation mechanism uncertainties?
Use time-resolved spectroscopy to track intermediate radicals during UV exposure. Quantum chemical calculations (e.g., DFT) can model bond cleavage pathways and predict degradation products. Validate computational results with synthetic analogs and LC/MS/MS analysis. Collaborative studies with environmental chemists and computational modelers enhance mechanistic insights .
Methodological Resources
- Data Sharing : For replication, deposit raw chromatograms, spectral data, and statistical scripts in repositories like Zenodo or institutional databases. Reference these in publications .
- Regulatory Compliance : Consult the Federal Register or EU pesticide databases for updated guidelines on this compound usage and reporting requirements .
- Conflict Resolution : Apply the PRISMA framework for systematic reviews to synthesize conflicting data and identify knowledge gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
